N-(3-Oxobutanoyl)-L-homoserine lactone

Catalog No.
S3314254
CAS No.
M.F
C8H11NO4
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Oxobutanoyl)-L-homoserine lactone

Product Name

N-(3-Oxobutanoyl)-L-homoserine lactone

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1

InChI Key

FIHPLICEAUNEFV-LURJTMIESA-N

SMILES

CC(=O)CC(=O)NC1CCOC1=O

Canonical SMILES

CC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CC(=O)CC(=O)N[C@H]1CCOC1=O

    Microbiology and Bacterial Communication

    Biofilm Formation Inhibition

      Scientific Field: Biotechnology and materials science.

      Summary: N-(3-Oxobutanoyl)-L-homoserine lactone contributes to biofilm formation. Researchers explore ways to inhibit this process, as biofilms can cause infections and reduce material performance.

      Methods: They test compounds that interfere with quorum sensing or biofilm-specific genes. Techniques include microfluidics, confocal microscopy, and gene expression analysis.

      Results: Inhibiting biofilm formation improves medical devices, industrial processes, and water treatment systems.

    Synthetic Biology and Genetic Circuit Design

      Scientific Field: Synthetic biology and genetic engineering.

      Summary: Researchers use N-(3-Oxobutanoyl)-L-homoserine lactone as a component in synthetic gene circuits. These circuits enable precise control of gene expression based on quorum sensing.

      Methods: They design genetic constructs with quorum-sensing promoters and response elements. Fluorescent proteins or other reporters indicate circuit activation.

      Results: Applications include biosensors, bioremediation, and programmable cellular behavior.

    Drug Discovery and Antibiotic Development

      Scientific Field: Medicinal chemistry and drug discovery.

      Summary: Targeting quorum sensing disrupts bacterial virulence. Researchers screen compounds that inhibit N-(3-Oxobutanoyl)-L-homoserine lactone synthesis or its receptor binding.

      Methods: High-throughput screening, structure-based drug design, and in vivo models.

      Results: Potential for novel antibiotics that reduce bacterial pathogenicity.

    Plant-Microbe Interactions

      Scientific Field: Plant biology and agriculture.

      Summary: Some plants produce N-(3-Oxobutanoyl)-L-homoserine lactone-like molecules. Researchers study their role in plant defense, symbiosis, and growth.

      Methods: Plant-microbe co-culture experiments, metabolomics, and transcriptomics.

      Results: Insights into plant immunity and beneficial microbial interactions.

    Environmental Monitoring and Bioremediation

      Scientific Field: Environmental science and biotechnology.

      Summary: N-(3-Oxobutanoyl)-L-homoserine lactone serves as a marker for bacterial activity. Researchers use it to assess pollution, monitor ecosystems, and enhance biodegradation.

      Methods: Biosensors, field studies, and microbial community analysis.

      Results: Improved environmental monitoring and bioremediation strategies.

N-(3-Oxobutanoyl)-L-homoserine lactone is a member of the N-acyl-homoserine lactone family, which are key signaling molecules in bacterial quorum sensing. This compound, with the molecular formula C₈H₁₁NO₄, plays a crucial role in intercellular communication among Gram-negative bacteria, facilitating coordinated behaviors such as biofilm formation, virulence factor production, and bioluminescence. The lactone structure allows it to easily diffuse across cell membranes, enabling it to influence gene expression in neighboring bacterial cells.

  • AHLs passively diffuse out of bacterial cells. At high cell densities, the accumulated AHLs reach a threshold concentration and can bind to specific receptor proteins within the cell [].
  • This binding triggers a cascade of gene expression changes, leading to coordinated behaviors like bioluminescence, virulence factor production, and biofilm formation [].
  • Research on the safety and hazards of N-(3-Oxobutanoyl)-L-homoserine lactone itself is limited.
  • AHLs are generally considered non-toxic to humans []. However, some AHLs produced by pathogenic bacteria can be involved in virulence mechanisms [].
Typical of acyl-homoserine lactones. One significant reaction involves the hydrolysis of the lactone ring, yielding homoserine and a corresponding acyl moiety. This hydrolysis can be catalyzed by specific enzymes or occur under alkaline conditions. Additionally, this compound can undergo reactions typical of ketones, including nucleophilic additions and oxidation.

The biological activity of N-(3-Oxobutanoyl)-L-homoserine lactone is primarily linked to its role in quorum sensing. It has been shown to regulate gene expression related to virulence and biofilm formation in various bacterial species. For instance, it can induce the expression of specific genes in Rhizobium leguminosarum, enhancing its symbiotic capabilities with plants. Moreover, studies indicate that it may prime plant defenses against pathogens by enhancing the expression of defense-related genes and enzymes when plants are exposed to this compound prior to pathogen attack .

Synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone can be achieved through several methods:

  • Chemical Synthesis: This involves the reaction between L-homoserine and an appropriate acylating agent, typically derived from a ketone.
  • Biological Synthesis: Certain bacteria can produce this compound naturally through enzymatic processes involving acyltransferases and homoserine lactonases.
  • Semi-synthetic Approaches: Modifications of naturally occurring homoserine lactones can yield this compound.

The choice of method often depends on the desired purity and yield for research or application purposes.

N-(3-Oxobutanoyl)-L-homoserine lactone has several applications:

  • Research Tool: It serves as a model compound for studying quorum sensing mechanisms in bacteria.
  • Agricultural Use: Its ability to enhance plant resistance against pathogens makes it a candidate for developing biopesticides or plant growth enhancers.
  • Biotechnology: It is utilized in synthetic biology for engineering bacterial communication systems.

Interaction studies involving N-(3-Oxobutanoyl)-L-homoserine lactone focus on its role in bacterial communication and plant responses. Research indicates that this compound can modulate interactions between different bacterial species, influencing their collective behavior and virulence. Additionally, studies have shown that plants can detect this signaling molecule, leading to enhanced defense responses against subsequent pathogen attacks .

N-(3-Oxobutanoyl)-L-homoserine lactone shares structural similarities with other N-acyl-homoserine lactones but exhibits unique properties that differentiate it from its analogs. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Oxohexanoyl)-L-homoserine lactoneC₉H₁₃NO₄Longer acyl chain; involved in marine bacterial signaling
N-(3-Oxoctanoyl)-L-homoserine lactoneC₁₁H₁₅NO₄Promotes expression of transcriptional activators; significant in Pseudomonas signaling
N-(3-Oxododecanoyl)-L-homoserine lactoneC₁₅H₂₁NO₄Longer acyl chain; involved in diverse bacterial interactions

The uniqueness of N-(3-Oxobutanoyl)-L-homoserine lactone lies in its specific acyl chain length and its effectiveness in modulating gene expression related to symbiotic relationships with plants, setting it apart from other compounds within the same family.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

185.06880783 g/mol

Monoisotopic Mass

185.06880783 g/mol

Heavy Atom Count

13

Sequence

XX

Dates

Modify: 2023-08-19

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